N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide
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Overview
Description
N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The but-2-ynamide moiety may participate in covalent bonding with nucleophilic residues in enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine: A structurally related compound with similar chemical properties but lacking the but-2-ynamide group.
N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide: Another analog with an acetamide group instead of the but-2-ynamide moiety.
Uniqueness
N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
Properties
IUPAC Name |
N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-3-5-11(18)17(4-2)10-6-7-16(8-10)9-12(13,14)15/h10H,4,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKPMPKPKQETD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(F)(F)F)C(=O)C#CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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